

Standard ATP Concentrations for Robust Kinase Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATP disodium salt hydrate

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This document provides detailed application notes and protocols regarding the standard concentrations of ATP disodium salt used in kinase assay protocols. Understanding and selecting the appropriate ATP concentration is critical for generating reliable and reproducible data, particularly in the context of kinase inhibitor screening and characterization.

Application Notes

The concentration of Adenosine 5'-triphosphate (ATP) is a critical parameter in any kinase assay, as it directly influences the enzyme's activity and the apparent potency of inhibitors, especially those that are ATP-competitive.^{[1][2][3]} The choice of ATP concentration is therefore a strategic decision that should align with the specific goals of the experiment. There are three primary approaches to selecting the ATP concentration for a kinase assay:

- **At or Near the Michaelis Constant (K_m):** This is the most common approach for biochemical kinase assays. The K_m is the ATP concentration at which the kinase exhibits half of its maximum velocity (V_{max}).^[1] Performing assays at the ATP K_m value provides a good balance for detecting ATP-competitive inhibitors and allows for a standardized comparison of inhibitor potencies across different kinases.^{[1][4]} For an ATP-competitive inhibitor, the IC_{50} value will be approximately twice the inhibitor's dissociation constant (K_i) under these conditions, as described by the Cheng-Prusoff equation.^{[1][3]}

- **Physiological Concentrations:** To better predict an inhibitor's efficacy within a cellular environment, kinase assays can be performed at physiological ATP concentrations, which are typically in the range of 1-10 mM.^[1] Cellular ATP levels are generally significantly higher than the K_m of most kinases.^{[3][5]} Using high ATP concentrations will result in higher IC₅₀ values for ATP-competitive inhibitors, providing a more biologically relevant measure of their potency.^{[1][3]}
- **Fixed, Standardized Concentrations:** For high-throughput screening (HTS) of large compound libraries, a single, fixed ATP concentration (e.g., 10 μ M, 30 μ M, or 100 μ M) is often used across a panel of kinases to simplify the experimental workflow.^{[2][6]} However, this approach can lead to an arbitrary ranking of inhibitor selectivity if the K_m values for the tested kinases vary significantly.^[2]

The determination of the ATP K_m for each specific kinase is a crucial step in robust assay development.^[2] This is achieved by measuring the kinase activity across a range of ATP concentrations and fitting the data to the Michaelis-Menten equation.^[7]

Quantitative Data Summary

The following table summarizes typical ATP concentrations used in various kinase assay protocols.

ATP Concentration	Assay Type/Purpose	Rationale	References
K_m Value	Biochemical assays, Inhibitor profiling	High sensitivity to ATP-competitive inhibitors, allows for K_i determination.	[1][2][3]
1-10 mM	Cell-based assays, Physiological relevance	Mimics intracellular ATP levels for more accurate prediction of in vivo efficacy.	[1][5][8]
10 μ M	High-throughput screening	Standardized concentration for broad kinase panels.	[6]
100 μ M	In vitro kinase assays	A commonly used fixed concentration.	[9][10]
100 - 200 μ M	General kinase assays	A typical range for many commercially available kinase assay kits.	[10]
Up to 250 μ M	Apparent ATP- K_m determination	Used in determining the Michaelis-Menten kinetics of a kinase.	[7]

Experimental Protocols

Protocol 1: Determination of the Apparent ATP K_m Value

This protocol describes the steps to determine the Michaelis constant (K_m) of a kinase for ATP.

Materials:

- Purified kinase of interest
- Kinase-specific peptide or protein substrate

- ATP disodium salt solution (high concentration stock, e.g., 100 mM)
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Brij-35)
- Detection reagent (e.g., ADP-Glo™, Kinase-Glo®, or [γ -³²P]ATP with phosphocellulose paper)
- Microplate reader (luminescence, fluorescence, or scintillation counter)
- 96-well or 384-well plates

Procedure:

- Prepare a series of ATP dilutions: From the high concentration stock, prepare a serial dilution of ATP in kinase reaction buffer to cover a wide range of concentrations (e.g., 0, 0.5, 1, 2, 5, 10, 25, 50, 100, and 250 μ M).^[7]
- Set up the kinase reaction: In each well of the microplate, add the kinase, its substrate at a saturating concentration, and the kinase reaction buffer.
- Initiate the reaction: Add the varying concentrations of ATP to their respective wells to start the kinase reaction. The final volume should be consistent across all wells.
- Incubate the reaction: Incubate the plate at a constant temperature (e.g., 30°C or room temperature) for a predetermined time. This time should be within the linear range of the reaction, where less than 15% of the substrate is consumed.^[11]
- Stop the reaction and detect the signal: Stop the reaction using an appropriate method (e.g., adding EDTA or the detection reagent). Measure the kinase activity using the chosen detection method.
- Data analysis: Plot the initial reaction velocity (or signal) against the ATP concentration. Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the V_{max} and the apparent K_m for ATP.

Protocol 2: Standard Kinase Activity Assay at a Fixed ATP Concentration

This protocol outlines a general procedure for a kinase assay using a predetermined ATP concentration (e.g., the K_m value or a fixed concentration).

Materials:

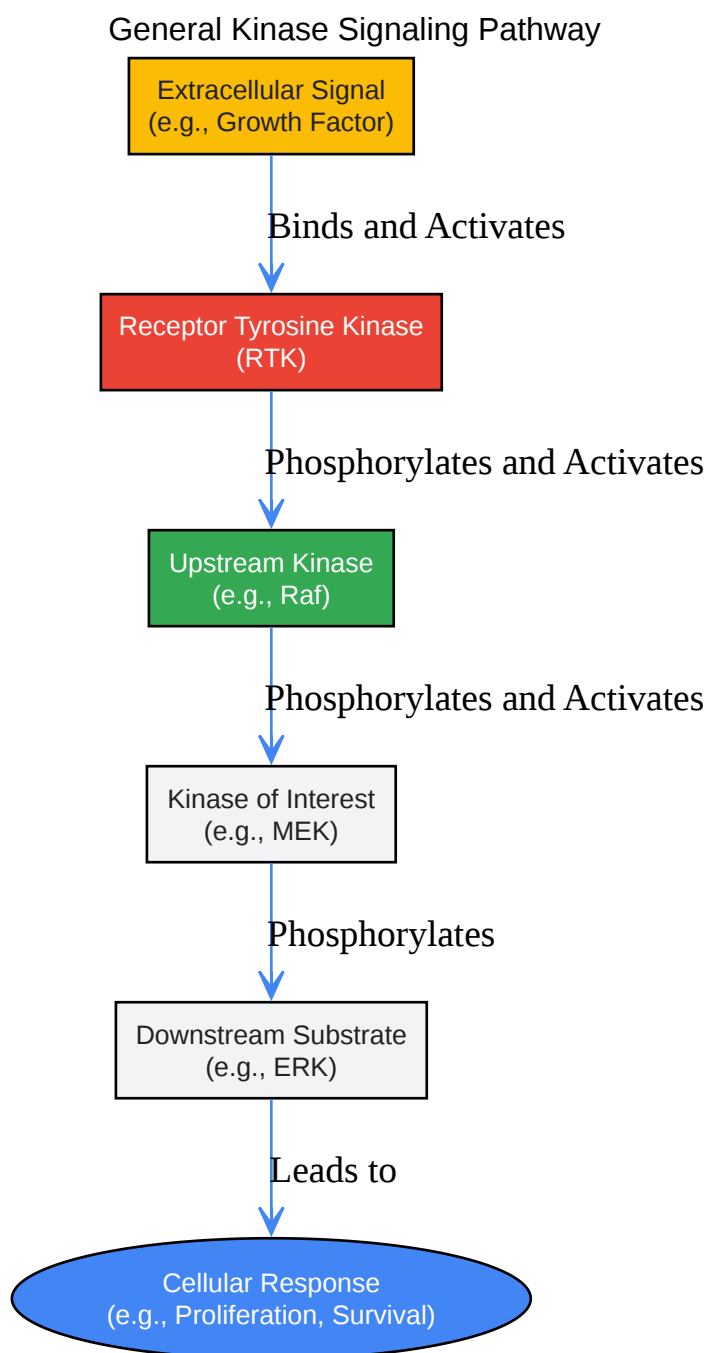
- Purified kinase
- Kinase substrate
- ATP disodium salt solution at the desired final concentration (e.g., 10 μ M, 100 μ M, or K_m value)
- Kinase reaction buffer
- Kinase inhibitors (if screening)
- Detection reagent
- Microplate reader
- Multi-well plates

Procedure:

- Prepare reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction buffer and the ATP solution at 2x the final desired concentration.
- Add kinase and substrate: To each well, add the kinase and its substrate dissolved in kinase reaction buffer. If screening inhibitors, add the compounds at this stage and pre-incubate with the kinase for a defined period (e.g., 10-30 minutes).[\[10\]](#)
- Initiate the reaction: Add the 2x ATP solution to each well to start the reaction.
- Incubate: Incubate the plate at the optimal temperature for the kinase for a set amount of time.

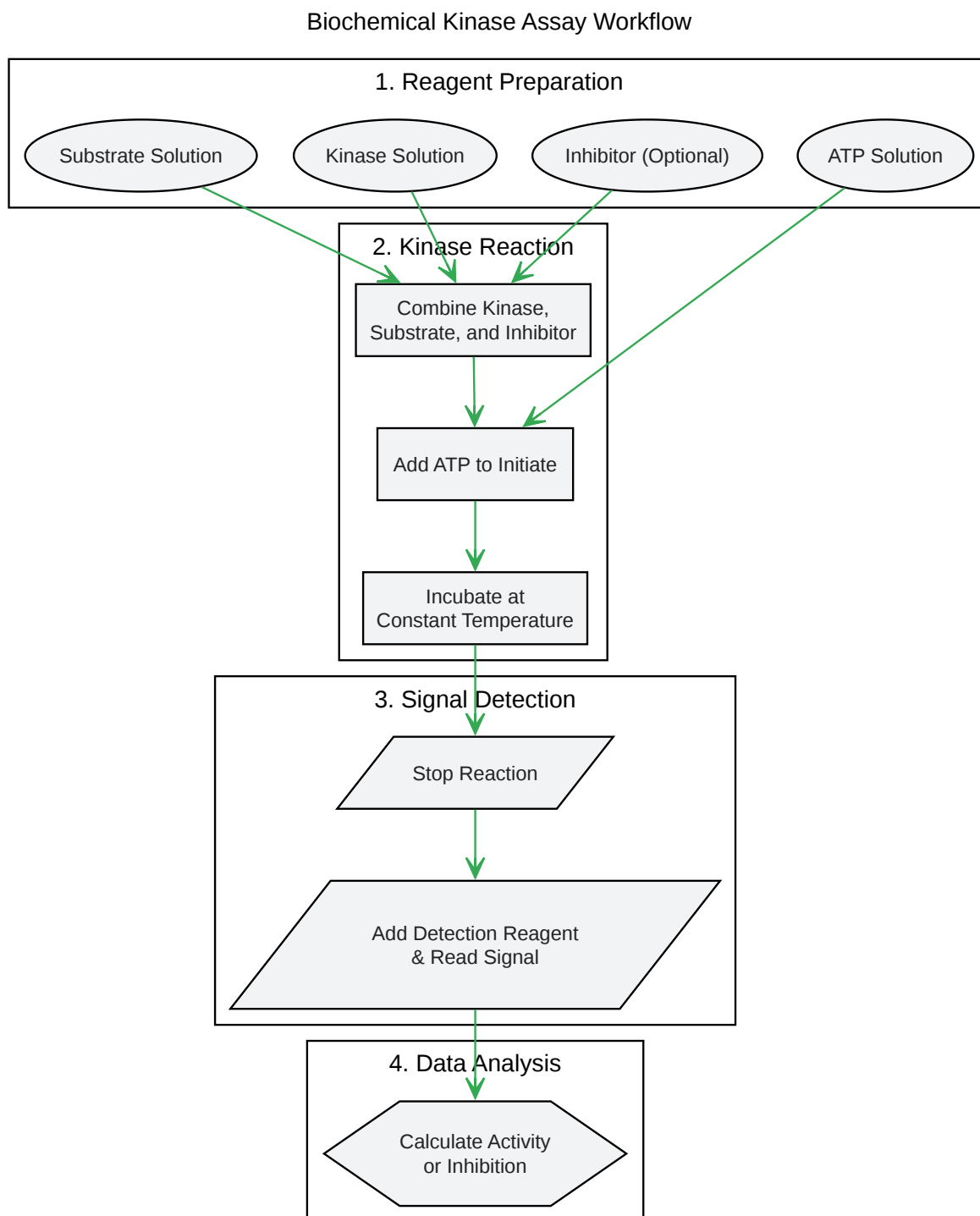
- Terminate the reaction and measure activity: Stop the reaction and measure the kinase activity as described in Protocol 1.
- Analyze data: For inhibitor screening, calculate the percent inhibition relative to a no-inhibitor control. For IC50 determination, plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Visualizations



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Caption: A simplified diagram of a typical kinase signaling cascade.



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Caption: A generalized workflow for a biochemical kinase assay.

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- To cite this document: BenchChem. [Standard ATP Concentrations for Robust Kinase Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340535#standard-concentration-of-atp-disodium-salt-for-kinase-assay-protocols]

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